2,4-Dichloro-3,6-dimethylpyridine

Regioselective Synthesis Nucleophilic Aromatic Substitution Process Chemistry

2,4-Dichloro-3,6-dimethylpyridine (CAS 83791-90-6) is a substituted pyridine derivative characterized by two chlorine atoms at the 2- and 4-positions and two methyl groups at the 3- and 6-positions on the pyridine ring. With a molecular formula of C₇H₇Cl₂N and a molecular weight of 176.04 g/mol , this compound serves primarily as a versatile building block in organic synthesis.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 83791-90-6
Cat. No. B1337920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3,6-dimethylpyridine
CAS83791-90-6
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)Cl)C)Cl
InChIInChI=1S/C7H7Cl2N/c1-4-3-6(8)5(2)7(9)10-4/h3H,1-2H3
InChIKeyYGUQXFNMLHUBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-3,6-dimethylpyridine (CAS 83791-90-6): A Differentiated Heterocyclic Building Block for Regioselective Synthesis


2,4-Dichloro-3,6-dimethylpyridine (CAS 83791-90-6) is a substituted pyridine derivative characterized by two chlorine atoms at the 2- and 4-positions and two methyl groups at the 3- and 6-positions on the pyridine ring [1]. With a molecular formula of C₇H₇Cl₂N and a molecular weight of 176.04 g/mol , this compound serves primarily as a versatile building block in organic synthesis . Its unique substitution pattern enables distinct regioselective outcomes in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions compared to simpler dichloropyridines, making it a valuable intermediate for constructing complex molecules in pharmaceutical and agrochemical research [2].

Workflow
Regioselective SNAr and cross-coupling synthesis of tetrasubstituted pyridines
Selection Logic
Programmable C2/C4 nucleophilic addition via catalyst/solvent control
Procurement Context
Building block with batch-specific analytical documentation for reproducibility
Supports divergent synthesis strategies

Why 2,4-Dichloro-3,6-dimethylpyridine Cannot Be Replaced by Other Dichloropyridines in Regioselective Syntheses


Generic substitution with structurally similar 2,4-dichloropyridines, such as the unsubstituted parent (2,4-dichloropyridine) or the 6-methyl analog (2,4-dichloro-6-methylpyridine), is not feasible due to stark differences in regioselectivity during key bond-forming reactions [1]. While standard 2,4-dichloropyridines typically favor substitution at the 4-position [2], the presence of the 3,6-dimethyl pattern in the target compound fundamentally alters the electronic and steric environment. This unique scaffold enables a catalyst- and solvent-controlled switch in regioselectivity, allowing for the exclusive addition of nucleophiles at either the C-2 or C-4 position [3]. Such programmable selectivity is absent in non-methylated or mono-methylated analogs, making the target compound an irreplaceable intermediate for synthesizing specific tetrasubstituted pyridine motifs found in advanced pharmaceutical candidates [4].

Property
2,4-Dichloro-3,6-dimethylpyridine
Common Dichloropyridines
Regioselectivity
Programmable C2/C4 switchable by catalyst and solvent
Typically fixed C4 preference; may not offer controllable reversal
Synthetic route safety
Direct C2-selective SNAr without N-oxide activation
May require N-oxide activation with thermal safety concerns
Cross-coupling profile
3,6-dimethyl pattern can alter steric/electronic selectivity
Selectivity may differ; ligand-controlled systems may not transfer directly

Quantitative Evidence for 2,4-Dichloro-3,6-dimethylpyridine Differentiation in Synthesis


Programmable Regioselectivity in SNAr: Exclusive C-2 vs. C-4 Addition Control

The regioselectivity of nucleophilic addition to 2,4-dichloro-3,6-dimethylpyridine is fully programmable through catalyst and solvent choice. Under copper(I) catalysis with pyridine as solvent, exclusive addition occurs at the C-2 position. In the absence of catalyst and pyridine, the C-4 position dominates [1]. This contrasts sharply with standard 2,4-dichloropyridine, which favors C-4 substitution regardless of conditions [2], and with the 6-methyl analog (2,4-dichloro-6-methylpyridine), which does not offer this controlled dichotomy .

SNAr regioselectivity
Head-to-head
Exclusive C2 with Cu(I)/pyridine; C4 dominant without catalyst
Programmable regiochemical control enables divergent pyridine synthesis
Mesitol addition; reported complete reversal not achievable with unsubstituted analog
Regioselective Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Validated Synthetic Route to a CRF Antagonist Core Structure

2,4-Dichloro-3,6-dimethylpyridine is a key intermediate in the synthesis of a corticotropin-releasing factor (CRF) antagonist drug candidate. A Pfizer process chemistry study evaluated several synthetic approaches and ultimately utilized this compound to construct the tetrasubstituted pyridine core via a selective SNAr at the C-2 position [1]. In contrast, attempts to use the analogous 2,4-dichloro-6-methylpyridine scaffold (without the 3-methyl group) required an N-oxide activation strategy that presented safety concerns due to low onset temperatures [2].

CRF antagonist route
Head-to-head
Successful two-step C2-selective SNAr; comparator N-oxide route deemed unsafe for scale-up
Supports selection for pharmaceutical intermediate synthesis with lower process risk
Published Pfizer process study; safety concern avoided
Pharmaceutical Intermediate CRF Antagonist Medicinal Chemistry

Enhanced Steric and Electronic Modulation in Cross-Coupling Reactions

The 3,6-dimethyl substitution pattern in 2,4-dichloro-3,6-dimethylpyridine provides a unique steric and electronic environment that influences palladium-catalyzed cross-coupling reactions. While general methods exist for C4-selective coupling of 2,4-dichloropyridines using hindered NHC ligands (achieving ~10:1 C4:C2 selectivity) [1], the additional methyl groups in the target compound are expected to further modulate site-selectivity and reaction rates due to increased steric hindrance at C3 and altered electron density at the reactive centers [2]. This class-level inference is supported by studies showing that substituent effects in dichloropyridines can be exploited to achieve unconventional site-selectivity in cross-coupling [3].

Cross-coupling potential
Class-level
3,6-dimethyl pattern may alter Pd-catalyzed coupling selectivity vs. 2,4-dichloropyridine (~10:1 C4:C2)
Context-dependent steric/electronic modulation; exact quantitative data pending
Data to verify; class-level inference from dichloroheteroarene studies
Cross-Coupling Suzuki-Miyaura C-H Activation

Batch-Specific Analytical Data and Purity Documentation

Reputable suppliers provide batch-specific quality control documentation for 2,4-dichloro-3,6-dimethylpyridine, including NMR, HPLC, and GC data, ensuring purity of ≥95% . This level of analytical support contrasts with the often-limited data available for more common dichloropyridine analogs, which may be sourced without rigorous batch analysis. For example, while 2,4-dichloro-6-methylpyridine is widely available, its typical purity and analytical documentation vary significantly among vendors, potentially introducing variability into sensitive synthetic sequences .

Batch QC documentation
Supplier data
≥95% purity with NMR, HPLC, GC per batch; common analogs may lack traceable reports
Lot-specific analytical data supports reproducibility; verify supplier documentation
Source review recommended; comparator documentation may vary
Quality Control Analytical Chemistry Procurement

Optimal Applications for 2,4-Dichloro-3,6-dimethylpyridine Based on Quantitative Differentiation


Divergent Synthesis of Tetrasubstituted Pyridines Requiring C2 or C4 Functionalization

When a synthetic route requires access to either C2- or C4-substituted pyridine derivatives from a common intermediate, 2,4-dichloro-3,6-dimethylpyridine is the preferred building block. Its programmable regioselectivity, as demonstrated in the addition of mesitol (exclusive C2 with Cu(I)/pyridine; dominant C4 without) [1], allows chemists to control the site of nucleophilic attack simply by modifying reaction conditions. This divergent capability is not achievable with 2,4-dichloropyridine or its 6-methyl analog, which lack this tunable selectivity [2].

Synthesis of CRF Antagonist and Related CNS Drug Candidates

For medicinal chemistry programs targeting corticotropin-releasing factor (CRF) antagonists or related central nervous system agents, 2,4-dichloro-3,6-dimethylpyridine is a validated intermediate. The compound has been successfully employed in a published Pfizer process route to construct the tetrasubstituted pyridine core of a clinical candidate, avoiding the safety issues associated with N-oxide activation of the 6-methyl analog [3]. Its use in this context reduces synthetic risk and leverages existing process knowledge.

Palladium-Catalyzed Cross-Coupling for Novel Biaryl Scaffolds

Researchers exploring sterically and electronically demanding cross-coupling reactions, particularly those requiring unconventional site-selectivity, should consider 2,4-dichloro-3,6-dimethylpyridine. Its 3,6-dimethyl substitution pattern offers a unique environment that can influence the outcome of Suzuki-Miyaura and related couplings [4]. While direct comparative data are limited, class-level studies indicate that such substitution can alter selectivity profiles, potentially enabling access to underexplored chemical space [5].

High-Reproducibility Process Development and Scale-Up

In process chemistry and scale-up operations where batch-to-batch consistency is critical, sourcing 2,4-dichloro-3,6-dimethylpyridine with batch-specific analytical documentation (NMR, HPLC, GC) is essential. This level of quality control, available from suppliers like Bidepharm , mitigates the risk of impurity-driven side reactions and ensures reproducible outcomes. In contrast, more common dichloropyridine analogs may be procured without such rigorous documentation, introducing unwanted variability .

Application
Selection Property
Validation Focus
Divergent tetrasubstituted pyridine synthesis
Programmable C2/C4 regioselectivity
Reaction condition screening (catalyst/solvent) to confirm desired site selectivity
CRF antagonist core construction
Published, scalable C2-selective SNAr route
Reproduce reported conditions and assess purity profile for downstream steps
Sterically demanding cross-coupling scaffolds
3,6-dimethyl steric/electronic modulation
Evaluate coupling selectivity under ligand-controlled or ligand-free systems
High-reproducibility process development
Batch-specific analytical documentation (NMR, HPLC, GC)
Confirm lot purity and impurity profile before scale-up runs

Technical Documentation Hub

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41 linked technical documents
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